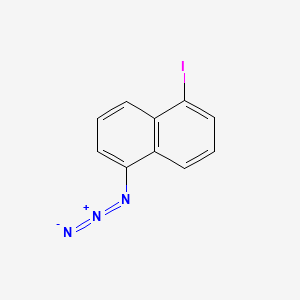

1-Azido-5-iodo-naphthalene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-azido-5-iodonaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6IN3/c11-9-5-1-4-8-7(9)3-2-6-10(8)13-14-12/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSSXGBNBDDPGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2I)C(=C1)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40980357 |

Source

|

| Record name | 1-Azido-5-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40980357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63785-44-4 |

Source

|

| Record name | Iodonaphthylazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063785444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azido-5-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40980357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Azido-5-iodo-naphthalene from 1,5-Dinitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide outlines a robust and scientifically-grounded synthetic pathway for the preparation of 1-azido-5-iodo-naphthalene, a valuable bifunctional building block in medicinal chemistry and materials science, starting from the readily available 1,5-dinitronaphthalene. This document provides a detailed, step-by-step experimental protocol, elucidates the mechanistic underpinnings of each transformation, and offers critical field-proven insights to ensure procedural success and safety. The synthesis leverages a strategic sequence of selective reduction and diazotization-substitution reactions, demonstrating a practical approach to the regioselective functionalization of the naphthalene core.

Introduction: Strategic Importance of 1-Azido-5-iodo-naphthalene

The 1-azido-5-iodo-naphthalene molecule is a powerful synthetic intermediate, featuring two distinct and orthogonally reactive functional groups. The azide moiety serves as a versatile handle for "click" chemistry, enabling the facile construction of complex molecular architectures via copper-catalyzed or strain-promoted azide-alkyne cycloadditions. Concurrently, the iodo group provides a reactive site for a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse carbon and heteroatom substituents. This unique combination of functionalities makes 1-azido-5-iodo-naphthalene a highly sought-after precursor in the development of novel pharmaceuticals, molecular probes, and advanced organic materials.

The synthesis commences with 1,5-dinitronaphthalene, a commodity chemical, and proceeds through a carefully orchestrated series of transformations to install the desired functionalities with high regioselectivity. This guide will detail a logical and efficient synthetic route, emphasizing the rationale behind the choice of reagents and reaction conditions.

The Synthetic Blueprint: A Stepwise Approach

The overall synthetic strategy hinges on the selective manipulation of the two nitro groups of 1,5-dinitronaphthalene. A key intermediate is 1-amino-5-nitronaphthalene, which allows for the sequential functionalization of the two positions. Two plausible pathways emerge from this intermediate; this guide will focus on the more strategically advantageous route that prioritizes the introduction of the iodo group first, followed by the formation of the azide.

Overall Synthetic Workflow

An In-depth Technical Guide to 1-Azido-5-iodo-naphthalene: Synthesis, Structure, and Application in Modern Drug Discovery

For the modern medicinal chemist and drug development professional, the strategic incorporation of unique structural motifs is paramount to accessing novel chemical space and developing next-generation therapeutics. The naphthalene scaffold, a privileged structure in numerous FDA-approved drugs, offers a versatile platform for the design of bioactive molecules targeting a wide array of pathological conditions, from cancer to neurodegenerative diseases.[1] This guide provides a comprehensive technical overview of a particularly valuable, yet under-documented, naphthalene derivative: 1-Azido-5-iodo-naphthalene .

This bifunctional reagent serves as a powerful linchpin in molecular assembly, combining the high-energy azide moiety, a cornerstone of "click chemistry," with a strategically placed iodine atom, a versatile handle for cross-coupling reactions. We will delve into its chemical properties, a robust synthetic protocol, structural characterization, and its application in the construction of complex molecular architectures relevant to contemporary drug discovery.

Core Molecular Attributes of 1-Azido-5-iodo-naphthalene

A foundational understanding of the physicochemical properties of 1-Azido-5-iodo-naphthalene is essential for its effective utilization in synthesis and for ensuring safe handling.

| Property | Value | Source |

| IUPAC Name | 1-azido-5-iodonaphthalene | [2] |

| CAS Number | 63785-44-4 | [2] |

| Molecular Formula | C₁₀H₆IN₃ | [2] |

| Molecular Weight | 295.08 g/mol | [2] |

| Appearance | (Predicted) Crystalline solid | N/A |

| Purity | Typically ≥97% | [2] |

| Storage | Store at room temperature, protected from light. | [2] |

Strategic Synthesis: A Protocol Grounded in Diazotization Chemistry

The synthesis of 1-Azido-5-iodo-naphthalene is predicated on the well-established reactivity of primary aromatic amines. The most logical and field-proven approach involves the diazotization of 1-amino-5-iodonaphthalene, followed by a displacement reaction with an azide salt. This method is analogous to the synthesis of other aryl azides and offers a reliable route to the target compound.[3][4]

Experimental Protocol: Synthesis of 1-Azido-5-iodo-naphthalene

This protocol is based on established methods for the conversion of aromatic amines to aryl azides.[4][5]

Step 1: Diazotization of 1-Amino-5-iodonaphthalene

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 1-amino-5-iodonaphthalene (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled suspension of the amine hydrochloride, ensuring the temperature is maintained below 5 °C. The reaction is exothermic.

-

Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

Step 2: Azide Displacement

-

In a separate beaker, dissolve sodium azide (1.2 eq) in water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. The azide anion displaces the diazonium group, leading to the evolution of nitrogen gas and the precipitation of the product.

-

Allow the reaction mixture to stir for 1-2 hours at 0-5 °C, then warm to room temperature and stir for an additional hour.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

-

Low Temperature: Diazonium salts are thermally unstable and can decompose, leading to side products. Maintaining a low temperature (0-5 °C) is crucial for maximizing the yield of the desired product.[4]

-

Acidic Conditions: The presence of a strong acid is necessary for the in-situ generation of nitrous acid from sodium nitrite, which is the key reagent for diazotization.[4]

-

Excess Sodium Nitrite: A slight excess of sodium nitrite ensures the complete conversion of the primary amine to the diazonium salt.

-

Slow Addition: The slow, dropwise addition of reagents helps to control the reaction temperature and prevent the uncontrolled decomposition of the diazonium salt.

Structural Elucidation and Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of aromatic protons on the naphthalene ring. The chemical shifts will be influenced by the electron-withdrawing azide group and the deshielding effect of the iodine atom.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms of the naphthalene core. The carbons directly attached to the azide and iodine will exhibit characteristic chemical shifts.

-

IR Spectroscopy: A strong, sharp absorption band in the region of 2100-2150 cm⁻¹ is the characteristic signature of the azide (N₃) stretching vibration. The spectrum will also show characteristic peaks for aromatic C-H and C=C stretching.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (295.08 g/mol ). The isotopic pattern of iodine (¹²⁷I, 100% abundance) will be evident.

Reactivity and Applications in Drug Discovery

The synthetic utility of 1-Azido-5-iodo-naphthalene lies in its bifunctional nature, enabling sequential or orthogonal chemical transformations.

The Power of "Click Chemistry"

The azide moiety is a key player in the realm of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[9][10] 1-Azido-5-iodo-naphthalene is an ideal substrate for two major classes of click reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction with terminal alkynes yields stable 1,4-disubstituted 1,2,3-triazoles. The resulting triazole ring is a common and valuable scaffold in medicinal chemistry, known to improve the pharmacological profile of drug candidates.[11][12][] The reaction with 1-iodoalkynes is also known to proceed with exceptional reactivity.[14][15]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications in biological systems where the cytotoxicity of copper is a concern, SPAAC offers a metal-free alternative. This reaction utilizes strained cyclooctynes to achieve rapid and bioorthogonal ligation with azides.[16][][18][19][20]

The introduction of a triazole ring via these methods can be used to link the naphthalene core to other pharmacophores, solubilizing groups, or imaging agents.[21][22]

The Versatility of the Iodo-Substituent

The iodine atom at the 5-position serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

-

Heck Coupling: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

This allows for the introduction of a wide range of substituents at a late stage in the synthetic sequence, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Workflow for Drug Discovery Applications

Caption: Synthetic workflow utilizing 1-Azido-5-iodo-naphthalene.

Safety and Handling of Organic Azides

Organic azides are energetic compounds and must be handled with appropriate precautions. The azide functional group is considered an "explosophore," and its stability is influenced by the overall molecular structure.[23]

Core Safety Principles:

-

Toxicity: Azides are acutely toxic, with a mechanism of action similar to cyanide. Avoid inhalation, ingestion, and skin contact.[24]

-

Explosivity: While aryl azides are generally more stable than their aliphatic counterparts, they can decompose violently upon heating, friction, or shock. The "Rule of Six" suggests that for every six carbon atoms, one energetic functional group (like an azide) is generally considered safe to handle.[23] 1-Azido-5-iodo-naphthalene, with a C/N ratio of 10/3, is expected to be relatively stable under normal laboratory conditions.

-

Incompatible Materials:

-

Acids: Avoid contact with strong acids, which can lead to the formation of highly toxic and explosive hydrazoic acid (HN₃).[23][24]

-

Heavy Metals: Do not use metal spatulas or allow contact with heavy metals (e.g., copper, lead, silver) as this can form highly shock-sensitive metal azides.[23][25]

-

Halogenated Solvents: Avoid the use of halogenated solvents like dichloromethane, as they can react to form explosive di- and tri-azidomethane.[23][26]

-

Recommended Handling Procedures:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[25]

-

Use plastic or Teflon-coated spatulas for handling the solid compound.[26]

-

Avoid heating the compound unless necessary and do so behind a blast shield.

-

Store in a cool, dark place away from incompatible materials.

Waste Disposal:

-

Never dispose of azide-containing waste down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[24][25]

-

Quench residual azides in reaction mixtures with a reducing agent (e.g., triphenylphosphine) before disposal.

-

Collect all azide-containing waste in a dedicated, clearly labeled waste container and dispose of it through your institution's hazardous waste program.[23][25]

Conclusion

1-Azido-5-iodo-naphthalene represents a highly valuable and versatile building block for researchers in drug discovery and medicinal chemistry. Its unique combination of a "clickable" azide and a "coupleable" iodide on the privileged naphthalene scaffold provides a powerful platform for the synthesis of complex and diverse molecular libraries. By understanding its chemical properties, employing robust synthetic and handling protocols, and leveraging its dual reactivity, scientists can unlock new avenues for the development of innovative therapeutics.

References

-

Safe Handling of Azides - University of Pittsburgh. (2013). (URL: [Link])

-

Standard Operating Procedure Safe Handling of Azido Compounds - UNM Chemistry. (2021). (URL: [Link])

-

Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC - NIH. (URL: [Link])

-

School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). (URL: [Link])

-

Safety Moment - Utah Chemistry. (URL: [Link])

-

Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC - NIH. (URL: [Link])

-

Functional Naphthalene Diimides: Synthesis, Properties, and Applications - PubMed. (2016). (URL: [Link])

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed. (2019). (URL: [Link])

-

Novel 1,2,4-triazole derivatives containing the naphthalene moiety as selective butyrylcholinesterase inhibitors: Design, synthesis, and biological evaluation - PubMed. (URL: [Link])

-

Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones | Request PDF - ResearchGate. (URL: [Link])

-

(PDF) Novel 1,2,4‐triazole derivatives containing the naphthalene moiety as selective butyrylcholinesterase inhibitors: Design, synthesis, and biological evaluation - ResearchGate. (2024). (URL: [Link])

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - OUCI. (URL: [Link])

-

S1 Supporting Information Facile Synthesis of Diiodinated Dihydronaphthalenes and Naphthalenes via Iodine Mediated Electrophilic - The Royal Society of Chemistry. (URL: [Link])

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | Request PDF - ResearchGate. (URL: [Link])

-

Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - NIH. (URL: [Link])

-

Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC - NIH. (URL: [Link])

-

Synthesis, FTIR, 13 C-NMR and Temperature-Dependent 1 H‑NMR Characteristics of Bis-naphthalimide Derivatives - MDPI. (URL: [Link])

-

Copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes - PMC - NIH. (URL: [Link])

-

Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])

-

An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene - International Scholars Journals. (URL: [Link])

-

Diazotisation - Organic Chemistry Portal. (URL: [Link])

-

Glen Report 22.12 - The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). (URL: [Link])

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco - Bioclone. (URL: [Link])

-

Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC - NIH. (2024). (URL: [Link])

-

Mass spectra of products and fragments from naphthalene formed in... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Organic Syntheses Procedure. (URL: [Link])

-

(PDF) 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). (URL: [Link])

-

1-Iodonaphthalene | C10H7I | CID 7004 - PubChem - NIH. (URL: [Link])

-

An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene | Request PDF - ResearchGate. (2025). (URL: [Link])

-

Naphthalene, 1-iodo- - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

Naphthalene, 1-iodo- - the NIST WebBook. (URL: [Link])

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Azido-5-iodo-naphthalene 97% | CAS: 63785-44-4 | AChemBlock [achemblock.com]

- 3. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives | MDPI [mdpi.com]

- 8. 1-Iodonaphthalene | C10H7I | CID 7004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. glenresearch.com [glenresearch.com]

- 10. bioclone.net [bioclone.net]

- 11. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 1,2,4-triazole derivatives containing the naphthalene moiety as selective butyrylcholinesterase inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. safety.pitt.edu [safety.pitt.edu]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. chemistry.unm.edu [chemistry.unm.edu]

- 26. ucd.ie [ucd.ie]

An In-depth Technical Guide to the Photophysical Properties and Application of 1-Azido-5-iodo-naphthalene for Photoaffinity Labeling

Introduction: The Imperative for Covalent Capture in Drug Discovery

In the landscape of modern drug development and molecular biology, understanding the intricate dance between a bioactive small molecule and its protein target is paramount. While affinity-based methods provide crucial information on binding kinetics, they often fail to capture transient or low-affinity interactions that are physiologically relevant. Photoaffinity labeling (PAL) emerges as a powerful strategy to overcome this limitation by creating a light-induced, permanent covalent bond between a probe and its interacting partner.[1][2] This technique transforms a reversible interaction into an irreversible one, enabling the robust identification of binding partners, the characterization of binding sites, and the mapping of complex interaction networks within a native biological context.[3][4]

Among the arsenal of photoreactive moieties, aryl azides are a cornerstone technology due to their relative stability in the dark and their high reactivity upon photoactivation.[5][6] This guide focuses on a particularly versatile aryl azide, 1-azido-5-iodo-naphthalene (INA), a probe distinguished by its unique photophysical characteristics and its utility in radiolabeling applications. We will provide an in-depth exploration of INA's properties, field-proven methodologies for its synthesis and application, and the critical rationale behind experimental design, empowering researchers to effectively deploy this tool for target discovery and validation.

Core Photophysical Principles of 1-Azido-5-iodo-naphthalene (INA)

The utility of a photoaffinity probe is dictated by its photophysical properties. These characteristics determine the conditions required for activation, the nature of the reactive species, and the potential for background or non-specific labeling. INA possesses a naphthalene core, which endows it with distinct spectral properties compared to simpler phenyl azides.[7]

UV-Visible Absorption and Photoactivation Wavelength

The naphthalene scaffold provides an extended π-conjugated system, which typically shifts the absorption maxima to longer wavelengths (a bathochromic shift) compared to single-ring aromatic systems.[8] Direct photoactivation of INA is efficiently achieved by irradiation with UV light at approximately 314 nm .[9] At wavelengths above 370 nm, the absorbance of INA becomes negligible, rendering it inert to direct photolysis by visible light.[9] This property is critically important as it minimizes the potential for light-induced damage to sensitive biological macromolecules, a common concern with probes requiring shorter wavelength UV activation (<300 nm).[3][6]

The Dual Role of the Iodine Substituent: Heavy-Atom Effect and Radiolabeling

The iodine atom at the 5-position is not a passive component; it profoundly influences the photophysical behavior of the molecule and provides a key experimental advantage.

-

Internal Heavy-Atom Effect: The presence of a heavy atom like iodine significantly enhances the rate of intersystem crossing (ISC) through spin-orbit coupling.[8][10] Upon photoexcitation to the singlet state (S₁), the iodine atom facilitates the transition to the triplet state (T₁). This is advantageous in photoaffinity labeling because the resulting triplet nitrene has a longer lifetime and different reactivity profile compared to the singlet nitrene, potentially increasing the efficiency of C-H bond insertion reactions with the target protein.[11][12]

-

Radiolabeling Handle: The iodine atom serves as a direct site for the introduction of radioactive iodine isotopes, most commonly Iodine-125 (¹²⁵I).[13][14] The resulting probe, [¹²⁵I]INA, allows for highly sensitive detection of covalently labeled target proteins through autoradiography or gamma counting.[15] This is invaluable for identifying low-abundance targets from complex biological mixtures.

Fluorescence Properties and Quantum Yield

Naphthalene itself is a fluorescent molecule with a respectable quantum yield.[16] However, the introduction of both an azide group and a heavy iodine atom is expected to dramatically quench this fluorescence. The azide group provides a pathway for non-radiative decay upon excitation, and the heavy-atom effect strongly favors intersystem crossing to the triplet state over fluorescence emission from the singlet state.[17][18] Consequently, 1-azido-5-iodo-naphthalene is essentially a non-fluorescent probe, which is a desirable characteristic. The absence of intrinsic fluorescence prevents interference with other fluorescent reporters that may be used in multiplexed experimental designs.

Summary of Photophysical Data

The quantitative photophysical parameters of a probe are essential for designing robust and reproducible experiments. While some specific data for INA require inference from related compounds, the key operational parameters are well-established.

| Property | Value / Observation | Rationale & Significance |

| Chemical Formula | C₁₀H₆IN₃[19][20] | Defines the elemental composition. |

| Molecular Weight | 295.08 g/mol [19][20] | Crucial for preparing solutions of known concentration. |

| CAS Number | 63785-44-4[20] | Unique identifier for chemical registry. |

| Direct Activation λmax | ~314 nm[9] | Wavelength for efficient direct photoactivation of the azide. Avoids more damaging short-wave UV. |

| Molar Extinction (ε) | Not explicitly reported. | A critical parameter for calculating light absorption. Can be determined experimentally via UV-Vis spectrophotometry. |

| Fluorescence Quantum Yield (ΦF) | Expected to be very low (<0.01) | The azide group and iodine heavy-atom effect promote non-radiative decay pathways (nitrene formation, ISC) over fluorescence.[17][21] |

| Photolysis Quantum Yield (Φr) | Not explicitly reported. | Represents the efficiency of nitrene formation per photon absorbed. A key factor in determining required irradiation times.[7] |

| Key Feature | Amenable to ¹²⁵I radiolabeling[9][13] | The iodine atom allows for the synthesis of a high specific activity radioprobe for sensitive detection. |

| Key Feature | Apolar Nature[9] | Partitions readily into hydrophobic environments like lipid bilayers, making it ideal for probing membrane proteins. |

Mechanism of Photoactivation and Covalent Cross-Linking

The transformation of the inert azide into a highly reactive species is the cornerstone of the photoaffinity labeling experiment. This process, initiated by a single photon, proceeds through a series of short-lived, highly reactive intermediates.

-

Photon Absorption & Excitation: Upon absorbing a photon of UV light (~314 nm), the INA molecule is promoted to an electronically excited singlet state (S₁).

-

Nitrogen Extrusion & Nitrene Formation: From the excited state, the molecule rapidly undergoes extrusion of molecular nitrogen (N₂), a thermodynamically highly favorable process. This generates a highly reactive electron-deficient species known as a nitrene in its singlet state (¹Nitrene).[11]

-

Intersystem Crossing (ISC): Due to the heavy-atom effect of the iodine, the initially formed singlet nitrene can efficiently undergo intersystem crossing to the more stable triplet state (³Nitrene).[10]

-

Covalent Insertion/Addition Reactions: Both singlet and triplet nitrenes can react with a wide range of chemical bonds. The primary desired reaction is insertion into C-H or N-H bonds of nearby amino acid residues on the target protein, forming a stable covalent cross-link. Other reactions, such as addition to double bonds, are also possible.[22]

-

Alternative Pathway (Rearrangement): In some cases, the singlet nitrene can rearrange to form a dehydroazepine intermediate. This species is less reactive than the nitrene but can still be attacked by nucleophilic amino acid side chains (e.g., lysine, cysteine).[11]

The following diagram illustrates the primary photoactivation pathway leading to target protein modification.

Caption: Photoactivation pathway of 1-azido-5-iodo-naphthalene (INA).

Experimental Methodologies: A Field-Proven Guide

A successful photoaffinity labeling experiment requires meticulous attention to detail, from the synthesis of the probe to the final analysis of labeled proteins.

Synthesis of 1-Azido-5-iodo-naphthalene

While 1-azido-5-iodo-naphthalene is commercially available, its synthesis from common starting materials is a feasible multi-step process. The following protocol is a representative pathway derived from established organic chemistry principles for the synthesis of substituted naphthalenes and aryl azides.[23][24]

Workflow Diagram: Synthesis of INA

Caption: Synthetic workflow for 1-azido-5-iodo-naphthalene.

Step-by-Step Protocol:

-

Nitration of Naphthalene:

-

Rationale: Introduce nitro groups onto the naphthalene ring, which can later be converted to amines. Nitration of naphthalene typically yields a mixture of 1,5- and 1,8-dinitronaphthalene.[24]

-

Procedure: Dissolve naphthalene in a suitable organic solvent (e.g., dichloromethane). Under vigorous stirring and cooling (ice bath), slowly add a pre-mixed nitrating mixture (concentrated nitric acid and sulfuric acid). Maintain the temperature below 10°C. After the addition is complete, allow the reaction to stir at room temperature for several hours. Quench the reaction by pouring it over ice, and extract the organic products. The 1,5-dinitronaphthalene isomer must be separated from the 1,8-isomer, typically by fractional crystallization.

-

-

Selective Reduction to 5-Nitro-1-aminonaphthalene:

-

Rationale: One of the two nitro groups must be selectively reduced to an amine to allow for differential functionalization of the two positions. Reagents like sodium sulfide or ammonium polysulfide are commonly used for this partial reduction.

-

Procedure: Suspend 1,5-dinitronaphthalene in an aqueous ethanol solution. Prepare a solution of sodium sulfide nonahydrate in water and add it dropwise to the suspension while heating under reflux. Monitor the reaction by TLC. Upon completion, cool the mixture, filter the product, and wash thoroughly with water.

-

-

Sandmeyer Reaction to 1-Iodo-5-nitronaphthalene:

-

Rationale: The Sandmeyer reaction is a classic method for converting an aryl amine into a variety of functional groups, including halides, via a diazonium salt intermediate.

-

Procedure: Suspend 5-nitro-1-aminonaphthalene in an aqueous acidic solution (e.g., HCl/H₂SO₄) and cool to 0-5°C. Add a solution of sodium nitrite in water dropwise to form the diazonium salt. In a separate flask, dissolve potassium iodide (KI) in water. Slowly add the cold diazonium salt solution to the KI solution. The diazonium group will be replaced by iodine. Warm the mixture to room temperature to ensure complete decomposition of the intermediate and then extract the product.

-

-

Reduction of the Second Nitro Group:

-

Rationale: The remaining nitro group is now reduced to an amine to prepare for the final azidation step. A stronger reducing agent like tin(II) chloride in concentrated HCl is effective for this transformation.

-

Procedure: Dissolve 1-iodo-5-nitronaphthalene in ethanol or acetic acid. Add a solution of SnCl₂ in concentrated HCl and heat the mixture. Monitor the reaction by TLC. After completion, neutralize the acid, and extract the resulting 1-iodo-5-aminonaphthalene.

-

-

Diazotization and Azidation:

-

Rationale: The final amine is converted to the azide via another diazonium salt intermediate.

-

Procedure: Dissolve 1-iodo-5-aminonaphthalene in an aqueous acidic solution and cool to 0-5°C. Add an aqueous solution of sodium nitrite dropwise. To this cold diazonium salt solution, add a solution of sodium azide (NaN₃) in water. Caution: Sodium azide is highly toxic, and hydrazoic acid (formed in acidic solution) is volatile and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions. Allow the reaction to stir at low temperature, then warm to room temperature. Extract the final product, 1-azido-5-iodo-naphthalene, and purify by column chromatography.

-

Protocol for Photoaffinity Labeling using [¹²⁵I]INA

This protocol outlines a general workflow for identifying the binding partners of a ligand of interest using photosensitized activation of [¹²⁵I]INA in a cellular membrane preparation. This method is adapted from established procedures for selective protein labeling.[9][13][25]

Experimental Design Considerations:

-

Probe: [¹²⁵I]INA. The specific activity should be as high as possible to ensure sensitive detection.

-

System: Isolated cell membranes or a complex protein lysate.

-

Activation: Photosensitized activation is often preferred over direct UV photolysis in complex systems to increase specificity. A photosensitizer (e.g., a fluorescently-labeled ligand that binds the target of interest) is used to activate only the [¹²⁵I]INA molecules in its immediate vicinity.[9]

-

Controls:

-

No UV/Visible Light: To ensure cross-linking is light-dependent.

-

No Photosensitizer: To assess background labeling from any stray UV light or non-specific photosensitization.

-

Competition: Pre-incubation with an excess of the non-labeled, non-photosensitizing parent ligand to demonstrate that labeling of the target is specific to the binding site.

-

Step-by-Step Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of [¹²⁵I]INA in a suitable organic solvent like DMSO or ethanol. Handle with appropriate radiological safety precautions.

-

Prepare a stock solution of the photosensitizing ligand.

-

Prepare the biological sample (e.g., isolated cell membranes) in a suitable buffer. Crucially, avoid buffers containing primary amines (e.g., Tris) or thiol-containing reducing agents (e.g., DTT), as these can quench the reactive nitrene or reduce the azide, respectively. [22] HEPES or phosphate buffers are suitable alternatives.

-

-

Incubation:

-

In microcentrifuge tubes on ice, combine the membrane preparation with the photosensitizing ligand. Allow this to incubate for a period sufficient to reach binding equilibrium (e.g., 30-60 minutes).

-

For competition controls, add a 100-fold molar excess of the unlabeled competitor ligand 15 minutes prior to adding the photosensitizing ligand.

-

Add [¹²⁵I]INA to each sample. Due to its apolar nature, it will partition into the lipid membranes. Keep samples in the dark from this point forward to prevent premature photolysis.

-

-

Photoactivation:

-

Place the open tubes in a holder on ice, positioned at a fixed distance from the light source.

-

For photosensitized activation, use a high-intensity lamp equipped with a filter that allows only wavelengths that excite the photosensitizer but not INA (e.g., 480 nm for a fluorescein-based sensitizer).[9]

-

For direct activation, a UV lamp that emits around 314 nm would be used (e.g., a Rayonet reactor with appropriate bulbs).[26]

-

Irradiate for a predetermined time (e.g., 2-15 minutes). This duration is a critical parameter that must be optimized to maximize target labeling while minimizing non-specific cross-linking and sample damage.

-

-

Quenching and Sample Preparation:

-

After irradiation, quench any remaining reactive species by adding a scavenger solution, such as a buffer containing DTT or Tris (now permissible as the photoreaction is complete).

-

Solubilize the membrane proteins using a suitable detergent buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove insoluble debris.

-

-

Analysis of Labeled Proteins:

-

Determine the protein concentration of the supernatant.

-

Separate the labeled proteins by SDS-PAGE. Load equal amounts of protein for each sample.

-

After electrophoresis, dry the gel and expose it to X-ray film or a phosphor screen for autoradiography.

-

Develop the film/scan the screen to visualize the radioactively labeled protein bands. Specific labeling of a target protein should appear as a distinct band that is present in the complete reaction but diminished or absent in the competition and no-light control lanes.

-

Conclusion and Future Outlook

1-Azido-5-iodo-naphthalene is a uniquely powerful tool for chemical biology and drug discovery. Its photophysical properties, particularly its activation wavelength and the dual-functionality of the iodine atom, provide distinct advantages for probing protein interactions, especially within the complex milieu of the cell membrane. The ability to perform highly sensitive detection via ¹²⁵I radiolabeling ensures that even low-abundance interaction partners can be identified. By understanding the core principles of its photochemistry and adhering to rigorously controlled experimental protocols, researchers can leverage INA to covalently capture and subsequently identify the molecular targets that are fundamental to biological processes and therapeutic intervention. Future advancements may involve the development of INA analogs with further red-shifted absorption maxima, enabling activation with even lower-energy light and paving the way for in-vivo photoaffinity labeling applications with enhanced precision and minimal cellular perturbation.

References

-

Keutmann, H. T., & Rosenblatt, M. (1991). Activation of 5-[125I]iodonaphthyl-1-azide via excitation of fluorescent (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)) lipid analogs in living cells. A potential tool for identification of compartment-specific proteins and proteins involved in intracellular transport and metabolism of lipids. Journal of Biological Chemistry, 266(15), 9814–9821. Retrieved from [Link]

-

Gomes, P., & Fernandes, E. (2010). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Journal of Proteomics, 73(10), 1930-1941. Retrieved from [Link]

-

D'Atri, V., et al. (2024). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Molecules, 29(11), 2536. Retrieved from [Link]

-

Lee, W., Huang, Z., am Ende, C. W., & Seneviratne, U. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593. Retrieved from [Link]

-

Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. ResearchGate. Retrieved from [Link]

-

Zhang, Y., Tan, J., & Chen, Y. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Communications, 59(14), 1865-1876. Retrieved from [Link]

-

Gisbert, C., et al. (2012). A simple photo-affinity labeling protocol. Chemical Communications, 48(77), 9592-9594. Retrieved from [Link]

-

Zhang, Y., Tan, J., & Chen, Y. (2023). Visible-light-induced protein labeling in live cells with aryl azides. RSC Publishing. Retrieved from [Link]

-

Salomon, Y., et al. (1988). Selective labeling of proteins in biological systems by photosensitization of 5-iodonaphthalene-1-azide. Proceedings of the National Academy of Sciences, 85(18), 6777-6781. Retrieved from [Link]

-

Ghosh, S., et al. (2019). Photophysical Heavy-Atom Effect in Iodinated Metallocorroles: Spin-Orbit Coupling and Density of States. The Journal of Physical Chemistry A, 123(42), 9110-9120. Retrieved from [Link]

-

Tomohiro, T., & Hashimoto, Y. (2015). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 20(5), 7691-7714. Retrieved from [Link]

-

Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. Retrieved from [Link]

-

Choo, H., et al. (2019). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Advances, 9(48), 28169-28182. Retrieved from [Link]

-

Hruby, V. J., et al. (2022). Late-stage labeling of diverse peptides and proteins with iodine-125. Biomedicine & Pharmacotherapy, 153, 113339. Retrieved from [Link]

-

Burton, N. R., Kim, P., & Backus, K. M. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry, 19(36), 7792-7809. Retrieved from [Link]

-

Ghosh, S., et al. (2019). Photophysical Heavy-Atom Effect in Iodinated Metallocorroles: Spin-Orbit Coupling and Density of States. CORE. Retrieved from [Link]

-

Sheng, S. J., & El-Sayed, M. A. (1970). Heavy Atom Effect on the Phosphorescence of Aromatic Hydrocarbons. II. Quenching of Perdeuterated Naphthalene by Alkali Halide. The Journal of Chemical Physics, 53(12), 4502-4507. Retrieved from [Link]

-

ECETOC. (1985). The Phototransformation of Chemicals in Water: Results of a Ring - Test. Technical Report No. 20. Retrieved from [Link]

-

Flender, O., & Gilch, P. (2024). References for Small Fluorescence Quantum Yields. Journal of Fluorescence, 34, 1-8. Retrieved from [Link]

-

Birks, J. B. (1976). Fluorescence quantum yield measurements. NIST Technical Series Publications. Retrieved from [Link]

-

El-Sayed, M. A., & Pavlopoulos, T. (1963). Intramolecular heavy-atom effect on the polarization of naphthalene phosphorescence. The Journal of Chemical Physics, 39(7), 1899-1900. Retrieved from [Link]

-

Oregon Medical Laser Center. (n.d.). Naphthalene. Retrieved from [Link]

-

HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

-

Li, H., et al. (2024). Heavy atom-induced quenching of fluorescent organosilicon nanoparticles for iodide sensing and total antioxidant capacity assessment. Analytical and Bioanalytical Chemistry, 416, 1-9. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 1-iodo-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-Iodonaphthalene. Retrieved from [Link]

- Google Patents. (n.d.). CN1194972A - Process for preparing 1,5-dinitro naphthalene and 1,8-dinitro naphthalene.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. ecetoc.org [ecetoc.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Selective labeling of proteins in biological systems by photosensitization of 5-iodonaphthalene-1-azide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heavy Atom Effect on the Phosphorescence of Aromatic Hydrocarbons. II. Quenching of Perdeuterated Naphthalene by Alkali Halide | Semantic Scholar [semanticscholar.org]

- 13. Activation of 5-[125I]iodonaphthyl-1-azide via excitation of fluorescent (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)) lipid analogs in living cells. A potential tool for identification of compartment-specific proteins and proteins involved in intracellular transport and metabolism of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Iodine-125 Labeling of Proteins | Revvity [revvity.co.jp]

- 16. omlc.org [omlc.org]

- 17. References for Small Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]

- 18. static.horiba.com [static.horiba.com]

- 19. CAS 63785-44-4 | 1-Azido-5-iodo-naphthalene - Synblock [synblock.com]

- 20. 1-Azido-5-iodo-naphthalene 97% | CAS: 63785-44-4 | AChemBlock [achemblock.com]

- 21. Heavy atom-induced quenching of fluorescent organosilicon nanoparticles for iodide sensing and total antioxidant capacity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. CN1194972A - Process for preparing 1,5-dinitro naphthalene and 1,8-dinitro naphthalene - Google Patents [patents.google.com]

- 25. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

reactivity of the azide group in 1-Azido-5-iodo-naphthalene

An In-Depth Technical Guide to the Reactivity and Application of 1-Azido-5-iodo-naphthalene

Abstract: 1-Azido-5-iodo-naphthalene is a bifunctional aromatic compound that serves as a versatile building block in modern organic synthesis, drug discovery, and chemical biology. Its utility stems from the presence of two distinct and highly valuable functional groups: a reactive azide and an iodinated aromatic ring. The azide group is a premier handle for bioorthogonal "click" chemistry and reduction to a primary amine, while the iodo group provides a robust site for palladium-catalyzed cross-coupling reactions. This guide offers an in-depth exploration of the reactivity of 1-azido-5-iodo-naphthalene, focusing on the strategic and often orthogonal transformations possible at each functional site. We will dissect the causality behind experimental choices, provide field-proven protocols, and illustrate the logical workflows that enable the synthesis of complex molecular architectures.

1-Azido-5-iodo-naphthalene (C₁₀H₆IN₃) is a crystalline solid with a molecular weight of 295.08 g/mol .[1][2] Its significance lies not in its intrinsic biological activity, but in its capacity to act as a molecular scaffold, connecting different chemical moieties through distinct, high-yielding chemical reactions. The naphthalene core provides a rigid, planar structure, which can be advantageous in the design of pharmacological probes and materials.

The core utility is best understood by examining the two key functional groups:

-

The Azide (-N₃): An energy-rich functional group, the azide is remarkably stable in many chemical environments, yet poised for specific, high-yield transformations. Its primary roles are as a 1,3-dipole in cycloaddition reactions and as a precursor to a primary amine (-NH₂).[3][4][5] The bio-orthogonal nature of azide reactions, meaning they proceed in complex biological environments without interfering with native processes, has made it indispensable in chemical biology.[6]

-

The Iodo (-I): As the most reactive of the halogens in palladium-catalyzed cross-coupling, the C-I bond is an excellent substrate for forming new carbon-carbon and carbon-nitrogen bonds.[7] This allows for the direct attachment of a vast array of chemical groups to the naphthalene scaffold.

This guide will explore the independent and synergistic reactivity of these two groups, providing researchers with the foundational knowledge to strategically employ this powerful building block.

Figure 1: Overview of the dual reactivity pathways of 1-azido-5-iodo-naphthalene.

Reactivity of the Azide Group

The azide moiety is the cornerstone of many bioconjugation and molecular assembly strategies. Its reactions are characterized by high efficiency and selectivity.

1,3-Dipolar Cycloaddition Reactions

Often termed "click chemistry," these reactions involve the [3+2] cycloaddition of the azide with an alkyne to form a stable triazole ring.[8] This transformation is a cornerstone of modern chemical ligation.

The CuAAC reaction is the most prominent example of click chemistry, prized for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups.[6][9] The reaction specifically joins an azide with a terminal alkyne to yield a 1,4-disubstituted triazole.[10]

Causality & Expertise: The role of the copper(I) catalyst is paramount; it coordinates with the terminal alkyne to form a copper acetylide intermediate. This dramatically lowers the activation energy of the cycloaddition and enforces absolute regioselectivity for the 1,4-isomer, which is not achieved in simple thermal cycloadditions.[10] To maintain the active Cu(I) oxidation state, a reducing agent like sodium ascorbate is typically added when starting from a Cu(II) salt (e.g., CuSO₄).[11] Ligands such as TBTA (tris(benzyltriazolylmethyl)amine) are often used to stabilize the Cu(I) catalyst and prevent oxidative damage to sensitive substrates, a critical consideration in bioconjugation.[6][11]

For applications in living systems where copper toxicity is a concern, SPAAC provides a powerful alternative.[12][] This reaction does not require a metal catalyst. Instead, the driving force is the relief of ring strain in a cyclooctyne derivative (e.g., DBCO, BCN) upon reaction with an azide.[14][15]

Causality & Expertise: The high internal energy of the strained alkyne allows the cycloaddition to proceed spontaneously under physiological conditions.[][14] While this removes the need for a catalyst, the kinetics of SPAAC are generally slower than CuAAC.[16] The choice of strained alkyne is a critical experimental parameter, as different cyclooctynes exhibit vastly different reaction rates and stability.[15][16]

Figure 2: Comparison of Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) cycloadditions.

Reduction of the Azide to a Primary Amine

The conversion of an azide to an amine is a fundamental transformation. For a molecule like 1-azido-5-iodo-naphthalene, the key challenge is chemoselectivity—reducing the azide without affecting the iodo group.

The Staudinger reaction is an exceptionally mild and chemoselective method for reducing azides.[17] It involves treatment of the azide with a phosphine, typically triphenylphosphine (PPh₃), to form an iminophosphorane intermediate.[18] Subsequent hydrolysis yields the primary amine and a phosphine oxide byproduct.[18]

Causality & Expertise: The reaction proceeds via nucleophilic attack of the phosphine on the terminal nitrogen of the azide, with subsequent loss of N₂ gas to form the aza-ylide intermediate.[18][19] The key advantage is its orthogonality; it does not affect most other functional groups, including aryl halides. The primary drawback is the need for stoichiometric phosphine and the generation of a stoichiometric amount of phosphine oxide, which must be removed during purification.

While catalytic hydrogenation (e.g., H₂/Pd/C) is a common method for azide reduction, it carries a high risk of dehalogenation, cleaving the C-I bond.[3] However, specialized catalysts and conditions can sometimes achieve selectivity.[20] Other reagents like H₂S or its salts can also reduce aryl azides, often used in the context of fluorescent probes for H₂S detection.[4]

| Reduction Method | Reagents & Conditions | Selectivity Advantage | Key Consideration |

| Staudinger Reduction | PPh₃, then H₂O | Excellent chemoselectivity; preserves C-I bond.[5][18] | Stoichiometric; phosphine oxide byproduct removal. |

| Catalytic Hydrogenation | H₂, Pd/C catalyst | Fast and clean if successful. | High risk of C-I bond cleavage (dehalogenation).[3] |

| Sulfide-Mediated | NaSH or H₂S | Can be selective under specific conditions.[4] | Reaction mechanism and kinetics are pH-dependent.[4] |

| Nanoparticle Catalysis | e.g., Copper Nanoparticles | High chemoselectivity reported for azides over other groups.[3] | Catalyst preparation and stability. |

Table 1: Comparison of common methods for aryl azide reduction.

Reactivity of the Iodo Group

The iodo-substituted naphthalene ring is a classic substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The high reactivity of the C-I bond compared to C-Br or C-Cl allows these reactions to proceed under relatively mild conditions.[7]

The Palladium Catalytic Cycle: The mechanism for these reactions generally follows a consistent pattern: (1) Oxidative Addition of the aryl iodide to a Pd(0) complex to form a Pd(II) species; (2) Transmetalation (for Suzuki/Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig); and (3) Reductive Elimination to form the final product and regenerate the Pd(0) catalyst.[21][22][23]

Figure 3: Generalized catalytic cycle for Palladium cross-coupling reactions.

Suzuki-Miyaura Coupling

This reaction couples the aryl iodide with an organoboron species (e.g., a boronic acid or ester) to form a C-C bond.[22][24] It is one of the most robust and widely used C-C bond-forming reactions due to the stability and low toxicity of the boronic acid reagents.[24] A base is required to activate the boronic acid for the transmetalation step.[24]

Sonogashira Coupling

The Sonogashira reaction forms a C-C bond between the aryl iodide and a terminal alkyne.[25][26] The classic protocol uses a palladium catalyst in conjunction with a copper(I) co-catalyst (e.g., CuI).[7][26] The copper facilitates the formation of a copper acetylide, which then participates in the transmetalation step with the palladium complex.[26] Copper-free variants exist but may require different conditions.[27]

Buchwald-Hartwig Amination

This reaction forms a C-N bond by coupling the aryl iodide with a primary or secondary amine.[28] This transformation is particularly valuable as it allows for the introduction of diverse amine-containing fragments. Crucially, studies have demonstrated that the Buchwald-Hartwig amination is compatible with the azide functionality, allowing for the selective formation of a new C-N bond while leaving the azide group intact for subsequent reactions.[29][30] This orthogonality is a key feature for advanced molecular synthesis.

Orthogonal Synthesis Strategies & Protocols

The true power of 1-azido-5-iodo-naphthalene is realized when its two functional groups are addressed in a planned sequence. This allows for the construction of complex molecules that would be difficult to synthesize otherwise.

Causality & Expertise: The choice of the first reaction is critical. Cross-coupling reactions on the iodo group are generally performed under conditions (e.g., heat, base, metal catalysts) that are well tolerated by the stable azide group. Conversely, if the azide is reacted first (e.g., via CuAAC), the resulting triazole ring is also robust and will tolerate subsequent palladium catalysis at the iodo position. Reduction of the azide to an amine introduces a new nucleophilic site that must be considered in subsequent cross-coupling steps, potentially requiring a protection strategy.

Figure 4: Example of orthogonal synthetic workflows using 1-azido-5-iodo-naphthalene.

Exemplary Protocol 1: Sequential Sonogashira Coupling and CuAAC

This protocol demonstrates the derivatization of the iodo position followed by a click reaction on the azide.

Step 1: Sonogashira Coupling of 1-Azido-5-iodo-naphthalene

-

Objective: To couple phenylacetylene to the iodo position.

-

To a dry Schlenk flask under an argon atmosphere, add 1-azido-5-iodo-naphthalene (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

-

Add degassed anhydrous solvent (e.g., THF or DMF).

-

Add phenylacetylene (1.2 equiv) followed by a degassed amine base (e.g., triethylamine, 3.0 equiv).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, dilute the mixture with ethyl acetate, wash with saturated aq. NH₄Cl, then brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product (1-azido-5-(phenylethynyl)naphthalene) by flash column chromatography.

Step 2: CuAAC Reaction on the Azide Product

-

Objective: To attach a fluorescent reporter containing a terminal alkyne.

-

Dissolve the product from Step 1 (1.0 equiv) and an alkyne-functionalized reporter molecule (e.g., alkyne-BODIPY, 1.1 equiv) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equiv in H₂O).

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equiv in H₂O).

-

Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄ solution.

-

Stir the mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by LC-MS.

-

Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the final triazole product by flash column chromatography.

Conclusion

1-Azido-5-iodo-naphthalene stands out as a preeminent tool for researchers at the interface of chemistry, biology, and materials science. The ability to perform high-fidelity transformations selectively at two distinct positions on a rigid aromatic core provides unparalleled control in the design of complex molecules. A thorough understanding of the reaction mechanisms and the principles of orthogonality—knowing which reaction to perform first and under what conditions—is essential for leveraging the full synthetic potential of this compound. From building blocks for novel pharmaceuticals to sophisticated probes for imaging cellular processes, the applications are as diverse as the chemical transformations it enables.

References

-

Amine synthesis by azide reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Steiger, A. K., et al. (2018). Mechanistic Insights into the H2S-Mediated Reduction of Aryl Azides Commonly Used in H2S Detection. Journal of the American Chemical Society. Retrieved from [Link]

-

Chen, Y., et al. (2022). Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. Molecules. Retrieved from [Link]

-

Talele, T. T., et al. (2018). Chemo- and Site-Selective Alkyl and Aryl Azide Reductions with Heterogeneous Nanoparticle Catalysts. ACS Catalysis. Retrieved from [Link]

-

Reduction of aryl and alkyl azides with a solid-supported Ru catalyst. (n.d.). ResearchGate. Retrieved from [Link]

-

van der Wildt, B., et al. (2019). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Molecular Pharmaceutics. Retrieved from [Link]

-

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). (n.d.). Glen Research. Retrieved from [Link]

-

Strain-Promoted Azide-Alkyne Cycloaddition. (2021). Chinese Journal of Organic Chemistry. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. (n.d.). Bioclone. Retrieved from [Link]

-

Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Accounts of Chemical Research. Retrieved from [Link]

-

Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Retrieved from [Link]

-

Staudinger reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Sakata, Y., et al. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]

-

Viciosa, M. T., & Nolan, S. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved from [Link]

-

Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]

-

Rodionov, V. O., et al. (2007). Copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes. Angewandte Chemie International Edition. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Lin, F. L., et al. (2005). Mechanistic Investigation of the Staudinger Ligation. Journal of the American Chemical Society. Retrieved from [Link]

-

The one-pot nonhydrolysis Staudinger reaction and Staudinger or SPAAC ligation. (2017). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Strain‐promoted alkyne–azide cycloaddition (SPAAC). (n.d.). ResearchGate. Retrieved from [Link]

-

Staudinger Cleavages of Amides on Naphthalene for the Ipsilateral Effect of 1,8-Substituents. (2024). Organic Letters. Retrieved from [Link]

-

Staudinger Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. (2021). Semantic Scholar. Retrieved from [Link]

-

Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. (2025). RSC Publishing. Retrieved from [Link]

-

5-[125I]Iodonaphthyl azide, a reagent to determine the penetration of proteins into the lipid bilayer of biological membranes. (1982). Biochemistry. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. (2012). International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]

-

Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. (2024). The Journal of Organic Chemistry. Retrieved from [Link]

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2023). Catalysts. Retrieved from [Link]

-

Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. (2022). Molecules. Retrieved from [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. Retrieved from [Link]

-

1.2: Cycloaddition Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

1-Iodonaphthalene. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. CAS 63785-44-4 | 1-Azido-5-iodo-naphthalene - Synblock [synblock.com]

- 2. 1-Azido-5-iodo-naphthalene 97% | CAS: 63785-44-4 | AChemBlock [achemblock.com]

- 3. Amine synthesis by azide reduction [organic-chemistry.org]

- 4. Mechanistic Insights into the H2S-Mediated Reduction of Aryl Azides Commonly Used in H2S Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides [mdpi.com]

- 6. glenresearch.com [glenresearch.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. ijrpc.com [ijrpc.com]

- 9. bioclone.net [bioclone.net]

- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 15. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Staudinger Reaction [organic-chemistry.org]

- 18. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 19. lib.ysu.am [lib.ysu.am]

- 20. pubs.acs.org [pubs.acs.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Suzuki Coupling [organic-chemistry.org]

- 25. Sonogashira Coupling [organic-chemistry.org]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 28. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 29. Synthesis of Azidoanilines by the Buchwald-Hartwig Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. | Semantic Scholar [semanticscholar.org]

The "Heavy-Atom Effect" in Action: A Technical Guide to the Photochemical Generation of Nitrenes from 1-Azido-5-iodo-naphthalene

Introduction: The Allure of Aryl Nitrenes in Modern Chemistry

Aryl nitrenes, highly reactive intermediates characterized by a monovalent nitrogen atom attached to an aromatic ring, are pivotal in a myriad of chemical transformations. Their generation from stable aryl azide precursors via photolysis provides a powerful tool for applications ranging from organic synthesis and materials science to photoaffinity labeling in drug discovery.[1] The utility of an aryl azide as a nitrene precursor is dictated by the photophysical and photochemical pathways that follow UV irradiation. This guide provides an in-depth technical exploration of the mechanism of nitrene formation from 1-azido-5-iodo-naphthalene, a molecule where the presence of a heavy iodine atom profoundly influences the reaction pathway, favoring the formation of the triplet nitrene through enhanced intersystem crossing. Understanding this mechanism is crucial for researchers aiming to harness the reactivity of the resulting nitrene in a controlled manner.

The Ground State: Electronic Structure and UV Absorption

1-Azido-5-iodo-naphthalene is an aromatic azide where the azido group (-N₃) and an iodine atom are substituted on the naphthalene core. The electronic structure of the azide is characterized by a system of π-orbitals delocalized over the naphthalene ring and the azido moiety. The UV-visible absorption spectrum of aryl azides is typically characterized by strong π-π* transitions at shorter wavelengths and a weaker, longer-wavelength absorption band corresponding to an n-π* or a π-π* transition involving the azide group. For 1-azido-5-iodo-naphthalene, the absorption in the UV region, typically around 250-320 nm, is what initiates the photochemical reaction.[2]

The Primary Photochemical Event: Excitation and the Fate of the Singlet State

Upon absorption of a UV photon, the 1-azido-5-iodo-naphthalene molecule is promoted from its singlet ground state (S₀) to an electronically excited singlet state (S₁ or S₂).[3] From this excited singlet state, several decay pathways are possible for a typical aryl azide:

-

Fluorescence: Radiative decay back to the ground state, which is generally inefficient for aryl azides.

-

Internal Conversion: Non-radiative decay to a lower excited singlet state or back to the ground state.

-

Chemical Reaction: Cleavage of the N-N₂ bond to extrude nitrogen gas (N₂) and form a singlet nitrene (¹R-N).

-

Intersystem Crossing (ISC): A non-radiative transition to an excited triplet state (T₁).

For most simple aryl azides, the initially formed excited singlet state can lead to the formation of a singlet nitrene. This singlet nitrene is often in an open-shell electronic configuration and is highly reactive.[1] It can undergo intramolecular reactions, such as ring expansion to form a dehydroazepine, or intermolecular reactions if a suitable trapping agent is present.[4]

The Iodine Advantage: The Heavy-Atom Effect and Enhanced Intersystem Crossing

The defining feature of 1-azido-5-iodo-naphthalene's photochemistry is the presence of the iodine atom. Iodine, being a heavy atom, significantly enhances the rate of intersystem crossing (ISC) from the initially formed excited singlet state (S₁) to the triplet manifold (T₁).[1][5] This phenomenon, known as the heavy-atom effect , is a consequence of increased spin-orbit coupling.[6]

Spin-orbit coupling is the interaction between the electron's spin angular momentum and its orbital angular momentum. In heavier atoms like iodine, the electrons experience a stronger nuclear charge, leading to higher orbital velocities and a greater magnetic field. This enhanced magnetic field facilitates the "spin-flipping" transition between singlet and triplet states, which is formally forbidden by selection rules.[6] The rate of intersystem crossing is known to be significantly faster in iodinated compounds compared to their non-halogenated or even brominated counterparts.[7]

The consequence of this rapid intersystem crossing is that the excited singlet state of 1-azido-5-iodo-naphthalene has a very short lifetime and is efficiently depopulated to the triplet state. This outcompetes the direct formation of the singlet nitrene and its subsequent rearrangement reactions.

Figure 2: Reaction pathway for the formation of triplet nitrene from 1-azido-5-iodo-naphthalene.

Reactivity of the Triplet Nitrene

The triplet 1-iodo-5-naphthylnitrene, being a diradical, exhibits a distinct reactivity profile compared to a singlet nitrene. Its primary reaction pathways include:

-

Dimerization: Two triplet nitrenes can combine to form an azo compound (Ar-N=N-Ar). This is a common fate in concentrated solutions. [1]* Hydrogen Abstraction: It can abstract hydrogen atoms from the solvent or other molecules in the vicinity to form an amino radical, which can then undergo further reactions.

-

Reaction with Radicals or Triplets: It can react with other radical species or molecules in a triplet state.

-

Intersystem Crossing to the Singlet State: While less favorable, it can potentially undergo intersystem crossing to the singlet nitrene, which could then lead to ring expansion products, although this is expected to be a minor pathway due to the initial efficient formation of the triplet state.

Experimental Methodologies for Mechanistic Elucidation

The study of such rapid photochemical processes relies on advanced spectroscopic and analytical techniques.

Transient Absorption Spectroscopy

Protocol:

-

Sample Preparation: A solution of 1-azido-5-iodo-naphthalene in a suitable solvent (e.g., acetonitrile, cyclohexane) is prepared in a quartz cuvette. The concentration is adjusted to have an absorbance of ~0.5-1 at the excitation wavelength. The solution is often degassed to remove oxygen, which can quench triplet states.

-

Excitation: The sample is excited with a short laser pulse (femtosecond or nanosecond) at a wavelength where the azide absorbs (e.g., 266 nm or 314 nm). [2][3]3. Probing: A broadband white light continuum pulse is passed through the sample at various delay times after the excitation pulse.

-

Detection: The change in absorbance of the probe light is measured as a function of wavelength and time. This allows for the detection and characterization of transient species like the excited singlet and triplet states of the azide and the resulting nitrene.

-

Data Analysis: The transient spectra are analyzed to identify the intermediates based on their absorption profiles and to determine their lifetimes and reaction kinetics. The decay of the excited azide signal should correlate with the rise of the nitrene signal. [3]

Transient Species Expected λ_max (nm) Characteristic Kinetics Excited Singlet Azide (S₁) Varies (UV/Vis) Fast decay (fs to ps) Excited Triplet Azide (T₁) Varies (UV/Vis) Formation matching S₁ decay, then decay to form nitrene | Triplet Nitrene (T₀) | ~300-500 nm | Rise matching T₁ decay, slower decay (µs to ms) |

Table 1: Expected transient species and their characteristics in laser flash photolysis of 1-azido-5-iodo-naphthalene.

Matrix Isolation Spectroscopy

This technique allows for the trapping and characterization of highly reactive intermediates at cryogenic temperatures.

Protocol:

-

A mixture of 1-azido-5-iodo-naphthalene and an inert gas (e.g., argon) is deposited onto a cold window (typically at ~10 K).

-

The matrix is then irradiated with UV light.

-

The formation of the nitrene can be monitored using IR, UV-Vis, or EPR spectroscopy. EPR is particularly useful for confirming the triplet ground state of the nitrene.

Computational Modeling

Quantum chemical calculations, such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), are invaluable for understanding the potential energy surfaces of the excited states and the mechanism of the photoreaction. [8]These calculations can predict:

-

UV-Vis absorption spectra.

-

The energies of the singlet and triplet excited states.

-

The barriers for N₂ extrusion from both the singlet and triplet states.

-

The spin-orbit coupling matrix elements to quantify the rate of intersystem crossing.

Conclusion and Applications

The photochemistry of 1-azido-5-iodo-naphthalene is a clear example of how a heavy atom can be used to direct the outcome of a photochemical reaction. The presence of iodine ensures the efficient formation of the triplet nitrene by promoting rapid intersystem crossing. This selective generation of the triplet nitrene is highly desirable in applications where the more controlled, radical-type reactivity of the triplet state is preferred over the often-unselective rearrangements of the singlet state. This makes 1-azido-5-iodo-naphthalene and similar iodinated aryl azides valuable tools in photoaffinity labeling for mapping protein-ligand interactions and in the development of novel materials. [2]A thorough understanding of the underlying photochemical mechanism is paramount for the rational design of experiments and the interpretation of their results in these advanced applications.

References

-

Gritsan, N. P., & Platz, M. S. (2006). Kinetics, Spectroscopy, and Computational Chemistry of Arylnitrenes. Chemical Reviews, 106(9), 3844–3867. [Link]

-

Pelegrina, D. R., et al. (2006). Early Events in the Photochemistry of Aryl Azides from Femtosecond UV/Vis Spectroscopy and Quantum Chemical Calculations. The Journal of Physical Chemistry B, 110(9), 4355–4363. [Link]

-

Devi, S. R., et al. (2023). Understanding the Chemistry of Nitrene and Highlighting its Remarkable Catalytic Capabilities as a Non-Heme Iron Enzyme. International Journal of Science and Research (IJSR), 12(6), 1163-1182. [Link]

-

Holland, J. P., et al. (2019). Photochemical Reactions in the Synthesis of Protein–Drug Conjugates. Bioconjugate Chemistry, 30(11), 2790-2804. [Link]

-

Schnapp, K. A., & Platz, M. S. (1993). Photochemistry of aryl azides: detection and characterization of a dehydroazepine by time-resolved infrared spectroscopy and flash photolysis at room temperature. Journal of the American Chemical Society, 115(15), 6991–6992. [Link]

-